7'-[(2,4-dichlorobenzyl)oxy]-2H,2'H-3,4'-bichromene-2,2'-dione
CAS No.:
Cat. No.: VC14981626
Molecular Formula: C25H14Cl2O5
Molecular Weight: 465.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H14Cl2O5 |
|---|---|
| Molecular Weight | 465.3 g/mol |
| IUPAC Name | 7-[(2,4-dichlorophenyl)methoxy]-4-(2-oxochromen-3-yl)chromen-2-one |
| Standard InChI | InChI=1S/C25H14Cl2O5/c26-16-6-5-15(21(27)10-16)13-30-17-7-8-18-19(12-24(28)31-23(18)11-17)20-9-14-3-1-2-4-22(14)32-25(20)29/h1-12H,13H2 |
| Standard InChI Key | SCRBTCLQMXGJGA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=O)OC4=C3C=CC(=C4)OCC5=C(C=C(C=C5)Cl)Cl |
Introduction
Physical and Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 467.29 g/mol |
| Solubility | Likely soluble in organic solvents (e.g., DMSO, chloroform) |
| Melting Point | Data not available |
| Appearance | Likely crystalline solid |
Synthesis
The synthesis of 7'-[(2,4-dichlorobenzyl)oxy]-2H,2'H-3,4'-bichromene-2,2'-dione involves the following steps:
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Preparation of the Chromene Core:
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The chromene backbone is synthesized through a cyclization reaction involving salicylaldehyde derivatives and active methylene compounds under acidic or basic conditions.
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Introduction of the Benzyl Ether Group:
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The 7' position of the bichromene structure is functionalized with a benzyl ether group using a Williamson ether synthesis. This involves reacting the chromene derivative with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
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Purification:
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The final product is purified using recrystallization or chromatographic techniques to ensure high purity.
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Pharmacological Significance
Compounds with bichromene scaffolds have been studied for their diverse biological activities:
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Antimicrobial Activity: Chromene derivatives are known to exhibit antibacterial and antifungal properties by interfering with microbial cell walls or metabolic pathways.
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Anticancer Potential: Similar compounds have shown cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
Material Science Applications
Chromene-based molecules are explored for their optical and electronic properties:
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Photochromic Behavior: These compounds can undergo reversible structural changes upon exposure to light, making them candidates for use in smart materials or sensors.
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Organic Semiconductors: The extended conjugation in bichromenes may allow them to function as semiconducting materials in organic electronics.
Biological Studies
Studies on related bichromene derivatives suggest promising biological activities:
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In vitro assays have demonstrated antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
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Molecular docking studies indicate potential binding affinity to enzymes involved in cancer progression.
Spectral Analysis
Spectroscopic techniques such as NMR and IR are used to confirm the structure:
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NMR (Proton and Carbon): Signals corresponding to aromatic protons and carbons confirm the dichlorobenzyl group attachment.
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IR Spectroscopy: Characteristic peaks for carbonyl groups () and aromatic systems are observed.
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